molecular formula C12H10N4O5 B1313793 1-(1-Benzyl-5-nitro-1H-imidazol-4-yl)-2-nitroethanone CAS No. 69195-97-7

1-(1-Benzyl-5-nitro-1H-imidazol-4-yl)-2-nitroethanone

Cat. No. B1313793
CAS RN: 69195-97-7
M. Wt: 290.23 g/mol
InChI Key: NCGPOUCWHOHOER-UHFFFAOYSA-N
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Description

The compound “1-(1-Benzyl-5-nitro-1H-imidazol-4-yl)-2-nitroethanone” is also known as “2-NITRO-1-[5-NITRO-1-(PHENYLMETHYL)-1H-IMIDAZOL-4-YL] ETHANONE”. It has a molecular formula of C12H10N4O5 and a molecular weight of 290.23 .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 567.2±45.0 °C and a predicted density of 1.50±0.1 g/cm3. Its pKa value is predicted to be 3.79±0.29 .

Scientific Research Applications

Molecular Structure and Interactions

Research on similar nitroimidazole derivatives, such as those incorporating imidazole rings and nitro groups, highlights the importance of these compounds in studying molecular structures and interactions. For example, studies on molecules like (Z)-3-(9-Anthryl)-2-(4-nitro-1H-imidazol-1-yl)-1-p-tolylprop-2-en-1-one have shown significant interactions within crystal structures, such as weak π–π interactions, which are critical in the design of molecular materials and the understanding of molecular packing mechanisms (Guang-Zhou Wang, Bo Fang, Cheng‐He Zhou, 2009).

Sensing and Adsorption Properties

Nitroimidazole derivatives have been demonstrated to possess unique sensing and adsorption properties, particularly in the context of metal ion detection and adsorption. The synthesis and characterization of nickel(II) and cadmium(II) architectures involving rigid 1H-imidazol-4-yl containing ligands have revealed the potential of these compounds in developing new materials for environmental monitoring and remediation (Zhi‐Qiang Liu et al., 2017).

Anticancer Activity

The bioactivity of nitroimidazole derivatives has been explored in various studies, with some compounds exhibiting promising anticancer properties. For instance, new 4-nitroimidazole derivatives have been synthesized and evaluated for their antiproliferative inhibition potency against human cancer cell lines, demonstrating the therapeutic potential of nitroimidazole derivatives in cancer treatment (Y. Al-Soud et al., 2021).

Molecular Docking and Drug Design

The synthesis and structural analysis of nitroimidazole derivatives contribute to the field of drug design, particularly through molecular docking studies. These studies help in understanding the interaction mechanisms between these compounds and biological targets, which is crucial for the development of new pharmaceuticals (P. Vanelle et al., 2004).

Chemosensor Development

Nitroimidazole derivatives have been investigated for their chemosensor capabilities, particularly in detecting amines. The presence of nitro groups in imidazole derivatives enhances their sensitivity and selectivity towards specific analytes, which is vital for developing new diagnostic tools and environmental sensors (Trisno Afandi et al., 2020).

properties

IUPAC Name

1-(1-benzyl-5-nitroimidazol-4-yl)-2-nitroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O5/c17-10(7-15(18)19)11-12(16(20)21)14(8-13-11)6-9-4-2-1-3-5-9/h1-5,8H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGPOUCWHOHOER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=C2[N+](=O)[O-])C(=O)C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20475852
Record name 1-(1-Benzyl-5-nitro-1H-imidazol-4-yl)-2-nitroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69195-97-7
Record name 1-(1-Benzyl-5-nitro-1H-imidazol-4-yl)-2-nitroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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